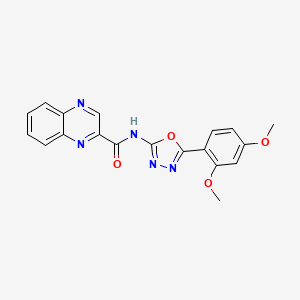

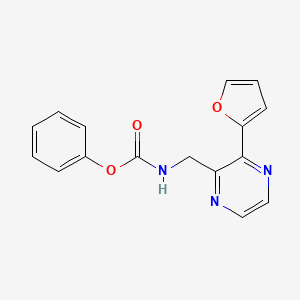

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of pyrazine, which is an important structure in medicinal chemistry . Pyrazine derivatives have been reported to exhibit various biological activities .

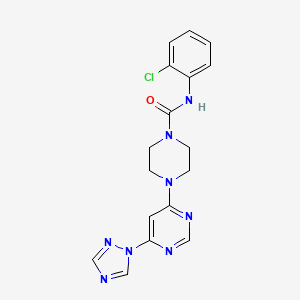

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The compound appears to contain a pyrazine ring, which is a nitrogen-containing heterocycle. Pyrazine derivatives are known to play an important role in medicinal chemistry due to their wide range of biological applications .Scientific Research Applications

Synthesis and Characterization

The compound Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate is involved in the synthesis of heteroaryl pyrazole derivatives, which have been further reacted with chitosan to form Schiff bases. These derivatives were characterized by various analytical techniques, including FTIR, NMR, and X-ray diffraction, indicating a broad area of application in material science and analytical chemistry. The antimicrobial activity of these chitosan Schiff bases against a range of bacteria and fungi was evaluated, showcasing potential applications in biomedical research and development of new antimicrobial agents (Hamed et al., 2020).

Antimicrobial and Antibacterial Properties

Novel compounds synthesized from this compound derivatives have shown promising antibacterial properties. These pyrazoline derivatives were synthesized through cyclization reactions and demonstrated significant in vitro antibacterial activity against various gram-positive and gram-negative bacteria. Such findings underline the compound's potential in the development of new antibacterial drugs and agents, offering a pathway for addressing antibiotic resistance (Rani et al., 2015).

Anticancer Agents

Research on this compound derivatives has extended into the realm of anticancer agents, focusing on modifications of the carbamate group to enhance cytotoxic activity against neoplasms in mice. These studies contribute valuable insights into the molecular design and optimization of anticancer drugs, highlighting the role of structural modifications in drug efficacy and specificity (Temple et al., 1989).

Mechanism of Action

Target of Action

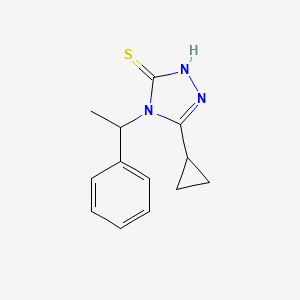

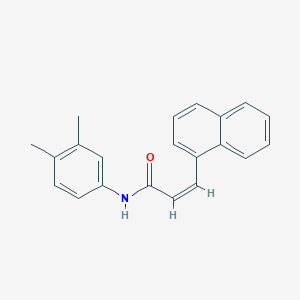

Compounds with similar structures, such as chalcones and pyrazoles, have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .

Mode of Action

It is known that the biological action of compounds like chalcones is thought to be due to the conjugation of the double bond with the carbonyl group .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including apoptosis .

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects towards lung carcinoma, with ic50 values indicating the concentration of the compound required to kill 50% of the cells .

properties

IUPAC Name |

phenyl N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-16(22-12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCHVXRDUGVMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=NC=CN=C2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2746507.png)

![1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2746514.png)

![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)